![molecular formula C16H20N2O2 B14871843 4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14871843.png)
4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. One common approach is the Diels-Alder reaction, followed by functional group transformations. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its bicyclic structure may mimic natural substrates, making it useful for probing biological systems.
Medicine
In medicine, (1S,4S)-4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide has potential as a drug candidate. Its structure allows for interactions with various biological targets, which could lead to the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,4S)-4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites and modulate biological activity. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic amides and ketones, such as:
- Bicyclo[2.2.1]heptane derivatives
- Pyridine-containing amides
- Trimethyl-substituted ketones
Uniqueness
What sets (1S,4S)-4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide apart is its specific stereochemistry and functional group arrangement. This unique combination allows for distinct interactions and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4,7,7-trimethyl-3-oxo-N-pyridin-4-ylbicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-14(2)15(3)6-7-16(14,10-12(15)19)13(20)18-11-4-8-17-9-5-11/h4-5,8-9H,6-7,10H2,1-3H3,(H,17,18,20) |
InChI Key |
FCDUSTYJSKDGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=NC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


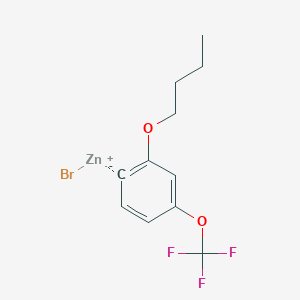
![(3-(Methoxymethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14871766.png)
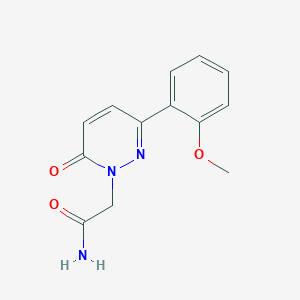
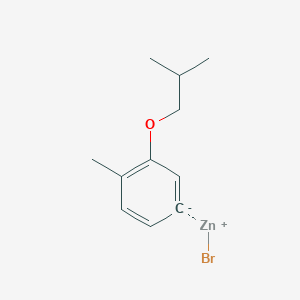
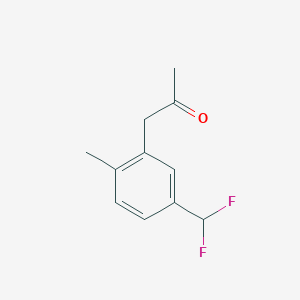
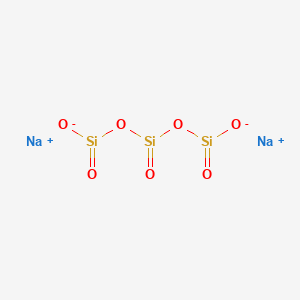
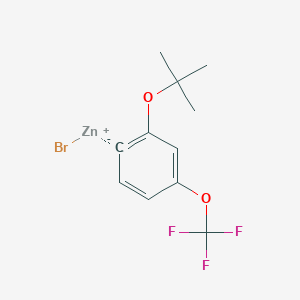
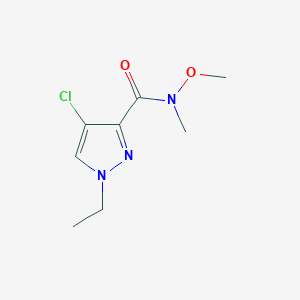
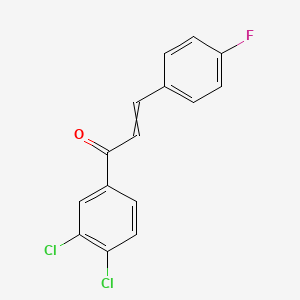
![1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide](/img/structure/B14871810.png)
![4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14871816.png)
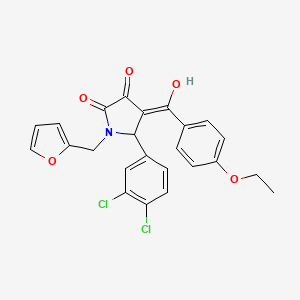
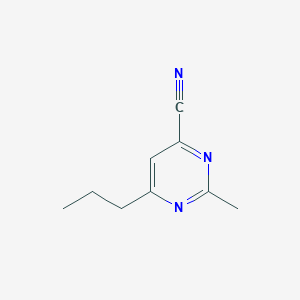
![5-Oxa-8-azaspiro[3.5]nonan-9-one](/img/structure/B14871837.png)
